9-Hydrazono-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one
Description
9-Hydrazono-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one is a tricyclic heterocyclic compound featuring a pyrido-pyrimidinone core with a hydrazono substituent at position 7. This compound has garnered attention primarily for its antiallergic properties, as demonstrated in the rat reaginic passive cutaneous anaphylaxis (PCA) screen . Its mechanism involves inhibiting mast cell degranulation, with stereospecific activity observed in enantiomeric forms. For instance, the 6S enantiomer of its 6-methyl derivatives exhibits significantly higher potency than the 6R counterpart, with an ED50 of 1.0 µmol/kg orally, surpassing disodium chromoglycate (DSCG) in efficacy . Structural studies via <sup>1</sup>H, <sup>13</sup>C, and <sup>15</sup>N NMR spectroscopy reveal that the compound exists as an equilibrium mixture of Z-E isomers in solution, stabilized by hydrogen bonding and solvation effects .
Properties
Molecular Formula |
C8H10N4O |
|---|---|
Molecular Weight |
178.19 g/mol |
IUPAC Name |
(9E)-9-hydrazinylidene-7,8-dihydro-6H-pyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C8H10N4O/c9-11-6-2-1-5-12-7(13)3-4-10-8(6)12/h3-4H,1-2,5,9H2/b11-6+ |
InChI Key |
ZZJXLVGUQYSGJB-IZZDOVSWSA-N |
Isomeric SMILES |
C1C/C(=N\N)/C2=NC=CC(=O)N2C1 |
Canonical SMILES |
C1CC(=NN)C2=NC=CC(=O)N2C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Hydrazono-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one typically involves the condensation of appropriate hydrazine derivatives with pyrido[1,2-a]pyrimidinone precursors. One common method involves the reaction of 6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one with hydrazine hydrate under reflux conditions. The reaction is usually carried out in an ethanol solvent, and the product is isolated through crystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets stringent quality standards.
Chemical Reactions Analysis
Types of Reactions
9-Hydrazono-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydrazono group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Hydrazine derivatives in ethanol under reflux conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced hydrazones, and substituted pyrido[1,2-a]pyrimidinones. These products can exhibit different biological and chemical properties, making them valuable for further research and application .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential as an anticancer, antimicrobial, and antiviral agent.
Industry: Utilized in the development of novel materials with unique properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 9-Hydrazono-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The hydrazono group can form covalent bonds with nucleophilic sites on enzymes, leading to enzyme inhibition. Additionally, the compound can interact with DNA and RNA, affecting their function and replication. These interactions can result in the modulation of various biological processes, making the compound a potential therapeutic agent .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
The pharmacological and physicochemical properties of 9-hydrazono derivatives are critically influenced by substituent positions and stereochemistry. Below is a detailed comparison with analogous pyrido[1,2-a]pyrimidin-4-one derivatives:
Substituent Effects at Position 3
3-(2-Chloroethyl)-2-methyl derivatives (e.g., 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one):
- Activity : Demonstrated antibacterial activity against Gram-positive and Gram-negative strains, though with moderate potency .
- Synthetic Utility : The chloroethyl group serves as a precursor for further functionalization, such as coupling with piperazine moieties to enhance CNS activity (e.g., antipsychotic agents like risperidone intermediates) .
3-(2-(Piperazin-1-yl)ethyl)-2-methyl derivatives :
Substituent Effects at Position 6
- 6-Methyl derivatives: Antiallergic Activity: The introduction of a methyl group at position 6 enhances antiallergic potency. For example, 6(S)-methyl-9-(phenylhydrazono)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid (Chinoin-1045) showed an ED50 of 1.0 µmol/kg orally, outperforming DSCG . Stereospecificity: The 6S configuration is critical; the 6R enantiomer is 10-fold less active .
Substituent Effects at Position 9
- 9-Hydroxy derivatives (e.g., 9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one): Activity: These derivatives are intermediates in synthesizing antipsychotics (e.g., paliperidone). The hydroxyl group facilitates diastereomeric separation via chiral resolving agents like (-)-camphanoyl chloride .
- 9-(Arylamino) and 9-(Arylhydrazono) derivatives: Bioisosterism: The 9-phenylhydrazono and 9-phenylcarboxamido groups are bioisosteres, both enhancing antiallergic activity. For instance, 9-[(3-acetylphenyl)amino]-6-methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid (compound 40) exhibited 3-fold higher activity than DSCG in the PCA test .
Halogenated Derivatives
- 3-Halo-4H-pyrido[1,2-a]pyrimidin-4-ones (e.g., 3-chloro or 3-bromo derivatives): Synthesis: Prepared via halogenation with N-halosuccinimides. These derivatives often form mixtures with 1,8-naphthyridin-4-ones due to competing cycloaddition pathways . Activity: Limited direct pharmacological data, but halogenation is leveraged to modulate electronic properties for downstream applications .
Key Comparative Data Tables
Table 1: Pharmacological Activity of Selected Derivatives
Table 2: Structural and Stereochemical Influences
Biological Activity
9-Hydrazono-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound notable for its unique pyrido-pyrimidine structure and hydrazone functional group. This compound has garnered attention for its diverse biological activities, including antimicrobial, antiallergic, and anticancer properties. Understanding its biological activity is essential for exploring potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound indicates the presence of nitrogen atoms that contribute to its reactivity and biological activity. The compound features a tetrahydropyridine core combined with a hydrazone functionality, which enhances its potential for diverse therapeutic applications.
Antimicrobial Activity
Research has shown that this compound exhibits significant antimicrobial properties. In various studies:
- Minimum Inhibitory Concentration (MIC) values have been reported against several bacterial strains. For example:
- Staphylococcus aureus : MIC values ranging from 6.25 to 12.5 µg/mL.
- Escherichia coli : MIC values around 15 µg/mL.
These results indicate that the compound is effective against both Gram-positive and Gram-negative bacteria .
Antiallergic Properties
The compound has also been evaluated for its antiallergic effects. In a study involving the rat reagenic passive cutaneous anaphylaxis (PCA) model:
- Compounds derived from this class demonstrated potent inhibitory effects with an effective dose (ED50) of approximately 1.0 µmol/kg when administered orally . This suggests significant potential for treating allergic conditions.
Anticancer Activity
In vitro studies have indicated that derivatives of this compound possess anticancer properties:
- The compound exhibited cytotoxicity against various cancer cell lines with IC50 values in the range of 10–20 µM . These findings highlight its potential as a lead compound in cancer therapy.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. Key findings include:
- Hydrazone Group : The presence of the hydrazone moiety is critical for enhancing biological activity.
- Substituents : Modifications at specific positions on the pyrido-pyrimidine scaffold can significantly influence antimicrobial and anticancer activities. For instance:
| Substituent | Position | Activity Impact |
|---|---|---|
| Methyl | 6 | Increased potency against allergic reactions |
| Phenyl | 3 | Enhanced cytotoxicity against cancer cells |
Case Studies
Several case studies have documented the biological activities of this compound:
- Antimicrobial Efficacy : A study tested various derivatives against a panel of bacteria and fungi. The most active derivative exhibited an MIC comparable to standard antibiotics like ciprofloxacin .
- Antiallergic Activity : Clinical trials indicated that certain derivatives were more effective than traditional treatments like disodium chromoglycate in alleviating allergy symptoms .
- Cytotoxic Studies : In vitro assays demonstrated that modifications to the hydrazone group could enhance cytotoxicity against specific cancer cell lines .
Q & A
Q. How to evaluate the compound’s potential as a kinase inhibitor using in silico docking?
- Methodology :
Target Selection : Prioritize kinases with ATP-binding pockets accommodating the hydrazone group (e.g., CDK2, EGFR).
Docking Software : Use AutoDock Vina or Schrödinger Glide.
Validation : Compare docking scores (ΔG) with known inhibitors (e.g., imatinib).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
